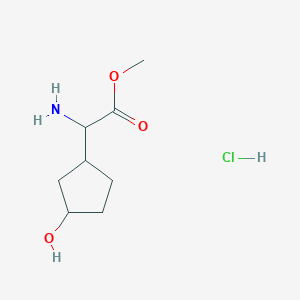

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride

CAS No.: 2155852-00-7

Cat. No.: VC6960872

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2155852-00-7 |

|---|---|

| Molecular Formula | C8H16ClNO3 |

| Molecular Weight | 209.67 |

| IUPAC Name | methyl 2-amino-2-(3-hydroxycyclopentyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-12-8(11)7(9)5-2-3-6(10)4-5;/h5-7,10H,2-4,9H2,1H3;1H |

| Standard InChI Key | UXWKNONXFTXGEO-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1CCC(C1)O)N.Cl |

Introduction

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride is a chemical compound that belongs to the class of amino acids and esters, specifically as an aminoacetate derivative. It is characterized by its unique cyclopentyl structure, which contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

Chemical Synthesis and Reactions

The synthesis of methyl 2-amino-2-(3-hydroxycyclopentyl)acetate involves the esterification of its corresponding carboxylic acid with methanol. This process is facilitated by the presence of a strong acid catalyst, which helps in forming the ester bond efficiently.

Reaction Mechanism

-

Esterification Reaction: The reaction involves the carboxylic acid group of 2-amino-2-(3-hydroxycyclopentyl)acetic acid reacting with methanol to form the ester, methyl 2-amino-2-(3-hydroxycyclopentyl)acetate.

-

Formation of Hydrochloride Salt: The hydrochloride form is obtained by treating the ester with hydrochloric acid, which forms a salt that is often used in research and industrial applications .

Biological and Chemical Applications

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride has potential applications in biochemical pathways due to its ability to interact with molecular targets through hydrogen bonding and other non-covalent interactions.

Potential Biological Activities

-

Inhibitor or Activator: It may act as an inhibitor or activator in various biochemical pathways, influencing enzyme activity and protein interactions.

-

Medicinal Chemistry: Its unique structure makes it a candidate for exploration in medicinal chemistry, particularly in drug design and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume